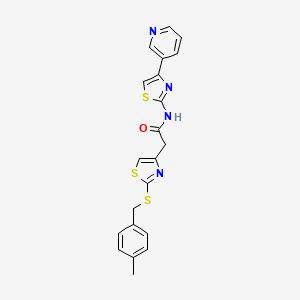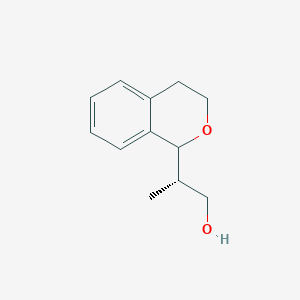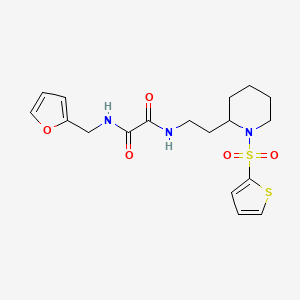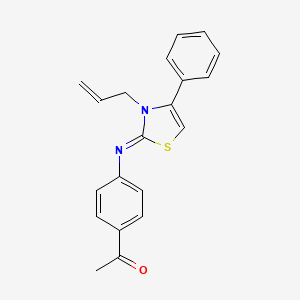![molecular formula C27H22ClN3O6 B2427090 N-(3-chloro-4-methoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 892436-67-8](/img/structure/B2427090.png)
N-(3-chloro-4-methoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C27H22ClN3O6 and its molecular weight is 519.94. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Design and Synthesis for Anticancer Purposes : Research by Al-Sanea et al. (2020) focused on designing and synthesizing derivatives with different aryloxy groups attached to the pyrimidine ring, aiming to find new anticancer agents. One compound exhibited appreciable cancer cell growth inhibition against eight cancer cell lines, highlighting its potential as an anticancer agent Al-Sanea, D. G. Parambi, M. Shaker, et al. (2020).
Development of Anti-Inflammatory and Analgesic Agents : Another study by Abu‐Hashem et al. (2020) synthesized novel derivatives derived from visnaginone and khellinone. These compounds were found to have significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, comparing favorably with sodium diclofenac, indicating their potential in developing new therapeutic agents Abu‐Hashem, S. Al-Hussain, M. Zaki (2020).
Radiosynthesis for Imaging Applications : Dollé et al. (2008) reported on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This study is an example of applying synthetic chemistry to develop tools for advanced imaging techniques in medical research, although it does not directly relate to the exact compound but demonstrates the field's complexity Dollé, F. Hinnen, Annelaure Damont, et al. (2008).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-chloro-4-methoxyaniline with 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid in the presence of a coupling agent. The resulting intermediate is then subjected to acylation with acetic anhydride to yield the final product.", "Starting Materials": [ "3-chloro-4-methoxyaniline", "2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid", "Coupling agent", "Acetic anhydride" ], "Reaction": [ "Step 1: 3-chloro-4-methoxyaniline is reacted with 2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in anhydrous solvent like dichloromethane or dimethylformamide (DMF) to form the intermediate product.", "Step 2: The intermediate product is then purified and subjected to acylation with acetic anhydride in the presence of a base such as triethylamine (TEA) or pyridine in anhydrous solvent like dichloromethane or DMF to yield the final product.", "Step 3: The final product is then purified by column chromatography or recrystallization to obtain the pure compound." ] } | |
Numéro CAS |
892436-67-8 |
Nom du produit |
N-(3-chloro-4-methoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide |
Formule moléculaire |
C27H22ClN3O6 |
Poids moléculaire |
519.94 |
Nom IUPAC |
N-(3-chloro-4-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C27H22ClN3O6/c1-35-18-10-7-16(8-11-18)14-31-26(33)25-24(19-5-3-4-6-21(19)37-25)30(27(31)34)15-23(32)29-17-9-12-22(36-2)20(28)13-17/h3-13H,14-15H2,1-2H3,(H,29,32) |
Clé InChI |
IBTZZKURTVCNKF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC(=C(C=C5)OC)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[6-(4-Ethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2427009.png)


![N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-methylpropanamide](/img/structure/B2427013.png)


![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(5-bromofuran-2-yl)methanone](/img/structure/B2427016.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)urea](/img/structure/B2427021.png)
![N-(3-methyl-4-(N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2427023.png)
![1-(3-fluorophenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2427025.png)
![(1S,2R,5S)-6-Oxabicyclo[3.2.1]octane-2-carbaldehyde](/img/structure/B2427027.png)
